6-vinylnicotinonitrile
Overview
Description
6-vinylnicotinonitrile is an organic compound with the molecular formula C8H6N2 It is a derivative of pyridine, featuring an ethenyl group at the 6th position and a carbonitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-vinylnicotinonitrile can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, as both the reagent and the catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-vinylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-vinylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-vinylnicotinonitrile involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . The compound’s ability to form complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Pyridine-3-carbonitrile: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
2-Aminopyridine-3-carbonitrile: Contains an amino group, which imparts different chemical properties and biological activities.
4,6-Diphenyl-pyridine-3-carbonitrile: Features phenyl groups, leading to increased steric hindrance and altered reactivity.
Uniqueness: 6-vinylnicotinonitrile is unique due to the presence of both the ethenyl and carbonitrile groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Properties
IUPAC Name |
6-ethenylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-8-4-3-7(5-9)6-10-8/h2-4,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWDVFPJEWHTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597682 | |
Record name | 6-Ethenylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16173-99-2 | |
Record name | 6-Ethenylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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